

# Application Notes: Experimental Use of Calcium Formate as a De-icing Agent

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## Compound of Interest

Compound Name: *Formic acid calcium salt*

Cat. No.: *B12057501*

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## Introduction

Calcium formate, with the chemical formula  $\text{Ca}(\text{HCOO})_2$ , is an organic salt that has shown promise as an alternative de-icing agent to traditional chloride-based salts like sodium chloride ( $\text{NaCl}$ ) and calcium chloride ( $\text{CaCl}_2$ ). Its application in winter road maintenance is driven by the need for effective ice melting with a reduced environmental footprint, particularly concerning corrosion of infrastructure and impact on vegetation. These application notes provide an overview of the properties, advantages, and potential drawbacks of using calcium formate for de-icing purposes, intended for researchers and scientists in the field of transportation and materials science.

## Physicochemical Properties

Calcium formate is a white crystalline solid that is readily soluble in water.<sup>[1]</sup> Its ability to lower the freezing point of water is the fundamental principle behind its use as a de-icing agent.<sup>[2]</sup> When dissolved in water, it dissociates into calcium ( $\text{Ca}^{2+}$ ) and formate ( $\text{HCOO}^-$ ) ions, which interfere with the formation of the ice crystal lattice.

## Key Advantages and Considerations

- Reduced Corrosion: Mixtures of calcium formate with urea have been observed to cause less corrosion to steel and cement surfaces compared to other de-icers.<sup>[3][4]</sup> This is a significant advantage given the high costs associated with the corrosion of vehicles, bridges, and reinforcing steel in concrete caused by chloride-based de-icers.<sup>[5]</sup>

- Effectiveness at Low Temperatures: Calcium formate is reported to be effective at lower temperatures than conventional rock salt.[\[6\]](#)
- Environmental Impact: While generally considered more environmentally friendly than chloride salts, the environmental impact of formate-based de-icers is not negligible. They can contribute to the biochemical oxygen demand (BOD) in runoff water.[\[7\]](#) Additionally, like other organic de-icers, they can interact with concrete. Some studies suggest that formate-based deicers can increase the solubility of portlandite in cement through the formation of calcium-formate complexes, which could potentially impact concrete durability.[\[8\]](#)
- Concrete Compatibility: Research has indicated that some formate-based deicers may cause less salt-freezing corrosion on concrete compared to sodium chloride.[\[9\]](#) However, there are also findings that suggest a potential for deleterious effects on concrete, including alkali-silica reactivity (ASR) in susceptible aggregates.[\[10\]](#)

#### Mechanism of Action: Freezing Point Depression

The primary mechanism by which calcium formate melts ice is through freezing point depression. When calcium formate is applied to ice or snow, it dissolves in the thin layer of liquid water that is always present on the surface of ice at temperatures near its melting point. The dissolved ions disrupt the equilibrium between the solid and liquid phases, lowering the freezing point of the water. This causes the ice to melt, forming a brine solution. The effectiveness of a de-icing agent is related to its ability to lower the freezing point and the rate at which it dissolves and melts the ice.

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of calcium formate as a de-icing agent. These protocols are based on established standards such as those developed by the Strategic Highway Research Program (SHRP).[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Protocol 1: Ice Melting Capacity Test (Modified SHRP H-205.1)

**Objective:** To determine the mass of ice melted by a specific amount of solid calcium formate over a set period at a constant temperature.

#### Materials:

- Calcium formate (solid)
- Deionized water
- Plexiglas® dishes (9-inch diameter,  $\frac{3}{4}$ -inch thick)[11]
- Cold box or environmental chamber with controlled temperature
- Syringe or pipette
- Balance (accurate to 0.01 g)
- Stopwatch

**Procedure:**

- Prepare ice samples by pouring 130 mL of deionized water into each Plexiglas® dish to create a uniform  $\frac{1}{8}$ -inch thick ice layer.[11]
- To create a more uniform surface, melt the surface of the ice with a piece of aluminum, swirl the dish to redistribute the water, and then refreeze.[11]
- Place the ice-filled dishes in the cold box and allow them to equilibrate to the desired test temperature (e.g., 25°F, 15°F, 5°F).
- Weigh a precise amount of calcium formate (e.g., 3.0 g).
- Evenly distribute the weighed calcium formate onto the surface of the ice in one of the dishes.
- Start the stopwatch immediately after application.
- At specified time intervals (e.g., 10, 20, 30, 45, and 60 minutes), collect the resulting brine (melted ice and dissolved de-icer) using a pre-weighed syringe or pipette.[11]
- Weigh the collected brine.

- Calculate the mass of ice melted by subtracting the initial mass of the de-icer from the total mass of the collected brine.
- Repeat the experiment at least three times for each temperature and calculate the average ice melting capacity.

#### Protocol 2: Concrete Scaling Resistance Test (Modified ASTM C672)

**Objective:** To evaluate the resistance of concrete surfaces to scaling when subjected to repeated freeze-thaw cycles in the presence of calcium formate solution.

#### Materials:

- Concrete specimens (e.g., 4x8 inch cylinders or 12x12 inch slabs)
- Calcium formate solution (e.g., 3% by weight in water)
- Sodium chloride solution (3% by weight, for comparison)
- Deionized water (for control)
- Environmental chamber capable of programmed freeze-thaw cycles
- Stiff-bristled brush
- Drying oven
- Balance (accurate to 0.1 g)

#### Procedure:

- Cure the concrete specimens for a minimum of 28 days.
- Air-dry the specimens for 24 hours.
- Record the initial mass of each specimen.
- Pond the surface of each specimen with the respective de-icing solution (calcium formate, sodium chloride, or deionized water) to a depth of approximately  $\frac{1}{4}$  inch.

- Place the specimens in the environmental chamber.
- Subject the specimens to repeated freeze-thaw cycles. A typical cycle consists of lowering the temperature to 0°F over 16-18 hours and then raising it to 73°F over 6-8 hours.
- At the end of a specified number of cycles (e.g., 50 cycles), visually inspect the surface of the concrete for scaling and rate it according to a visual scale (e.g., 0 = no scaling, 5 = severe scaling).
- Collect any scaled-off material by rinsing the surface and brushing it with a stiff-bristled brush.
- Dry the collected material in an oven at 105°C until a constant mass is achieved.
- Weigh the dried scaled material to quantify the amount of surface deterioration.
- Compare the scaling resistance of concrete exposed to calcium formate with that of the control and sodium chloride solutions.

#### Protocol 3: Corrosion Rate Determination (Weight Loss Method - Modified ASTM G31)

Objective: To determine the corrosion rate of steel coupons immersed in a calcium formate solution.

##### Materials:

- Steel coupons (e.g., A-36 steel) of known surface area
- Calcium formate solution (e.g., 3% by weight in water)
- Sodium chloride solution (3% by weight, for comparison)
- Deionized water (for control)
- Beakers or containers for immersion
- Cleaning solution (e.g., inhibited hydrochloric acid)

- Acetone
- Balance (accurate to 0.0001 g)

**Procedure:**

- Clean the steel coupons with acetone to remove any grease or oil.
- Measure the dimensions of each coupon to calculate the surface area.
- Weigh each coupon to determine its initial mass.
- Immerse each coupon in a beaker containing the respective test solution (calcium formate, sodium chloride, or deionized water). Ensure the coupons are fully submerged.
- Cover the beakers to prevent evaporation.
- Maintain the beakers at a constant temperature for a specified duration (e.g., 30 days).
- After the immersion period, remove the coupons from the solutions.
- Clean the coupons according to ASTM G1 procedures to remove corrosion products (e.g., immerse in inhibited hydrochloric acid, followed by rinsing with deionized water and acetone).
- Dry the cleaned coupons and reweigh them to determine the final mass.
- Calculate the mass loss for each coupon.
- Calculate the corrosion rate using the following formula:  $\text{Corrosion Rate (mils per year)} = (K \times W) / (A \times T \times D)$  Where:
  - $K = 3.45 \times 10^6$  for mils per year)
  - $W = \text{mass loss in grams}$
  - $A = \text{surface area in cm}^2$
  - $T = \text{exposure time in hours}$

- D = density of the metal in g/cm<sup>3</sup>

## Data Presentation

Table 1: Comparative Ice Melting Capacity of De-icing Agents

De-icing Agent	Temperature (°F)	Ice Melted (g) per gram of de-icer after 60 min (Hypothetical Data)
Calcium Formate	25	4.5
Sodium Chloride	25	4.2
Calcium Chloride	25	5.0
Urea	25	3.8
Calcium Formate	15	2.8
Sodium Chloride	15	2.1
Calcium Chloride	15	3.5
Urea	15	1.5

Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be determined experimentally using Protocol 1.

Table 2: Comparative Effect of De-icing Agents on Concrete Scaling

De-icing Agent (3% Solution)	Number of Freeze-Thaw Cycles	Average Mass of Scaled Material (g/m <sup>2</sup> )	Visual Scaling Rating (0-5)
Calcium Formate	50	150	1.5
Sodium Chloride	50	500	3.5
Calcium Chloride	50	450	3.0
Deionized Water (Control)	50	20	0.5

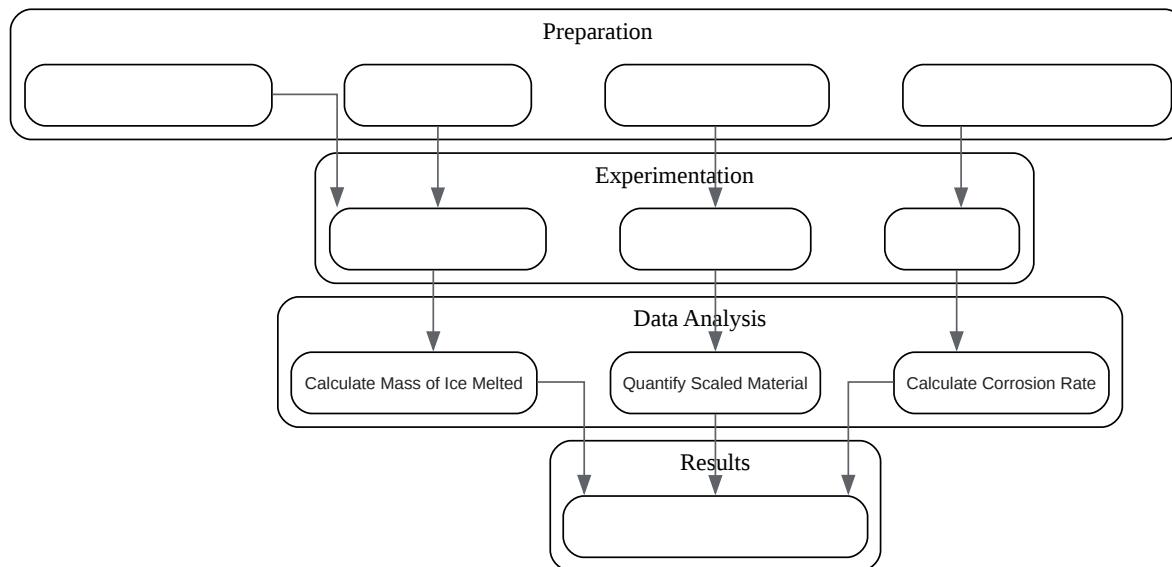
Note: The data in this table is illustrative, based on general findings that formate-based de-icers can be less damaging to concrete than chloride-based ones.[\[9\]](#) Actual values should be determined experimentally using Protocol 2.

Table 3: Comparative Corrosion Rates of A-36 Steel in De-icing Solutions

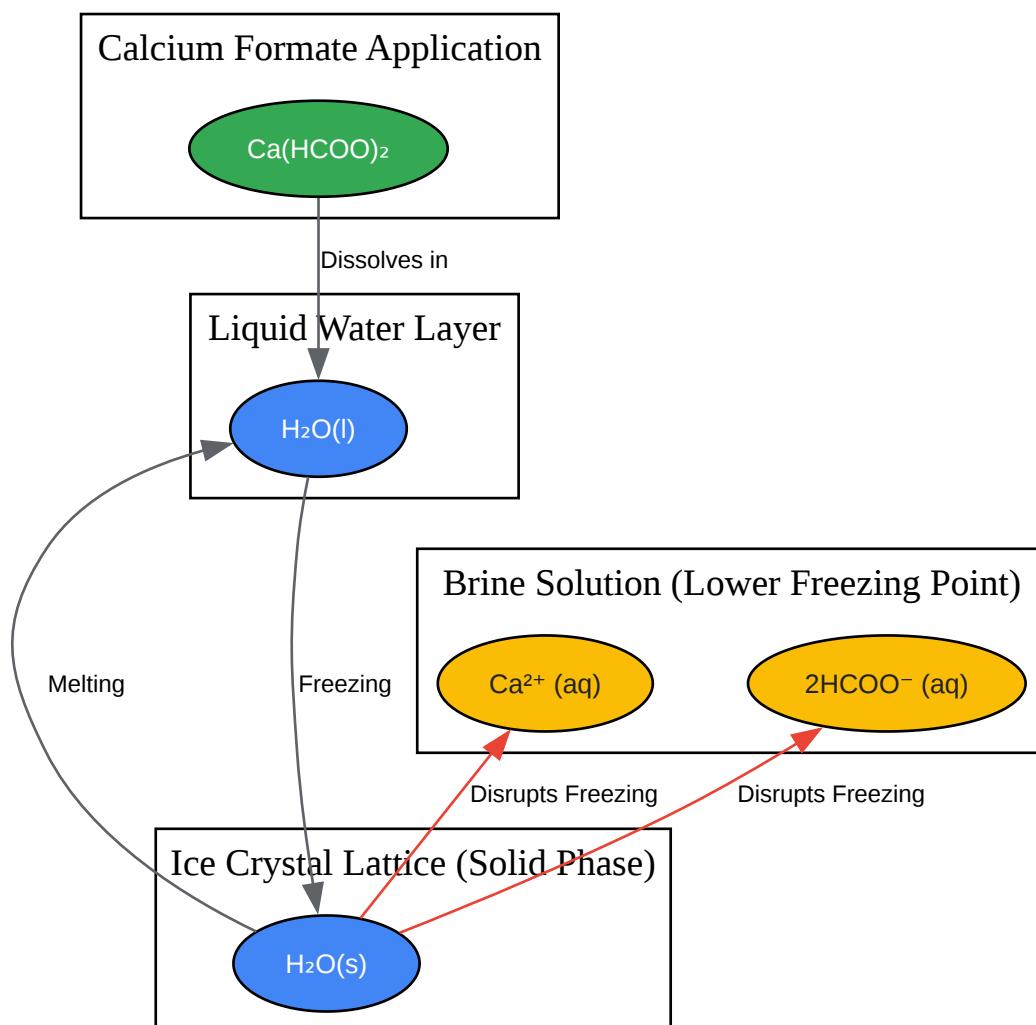
De-icing Agent (3% Solution)	Exposure Time (days)	Average Corrosion Rate (mils per year)
Calcium Formate	30	5
Sodium Chloride	30	25
Calcium Chloride	30	30
Deionized Water (Control)	30	<1

Note: The data in this table is illustrative, based on the general understanding that calcium formate is less corrosive than chloride-based de-icers.[\[3\]](#)[\[4\]](#) Actual values should be determined experimentally using Protocol 3.

## Visualizations

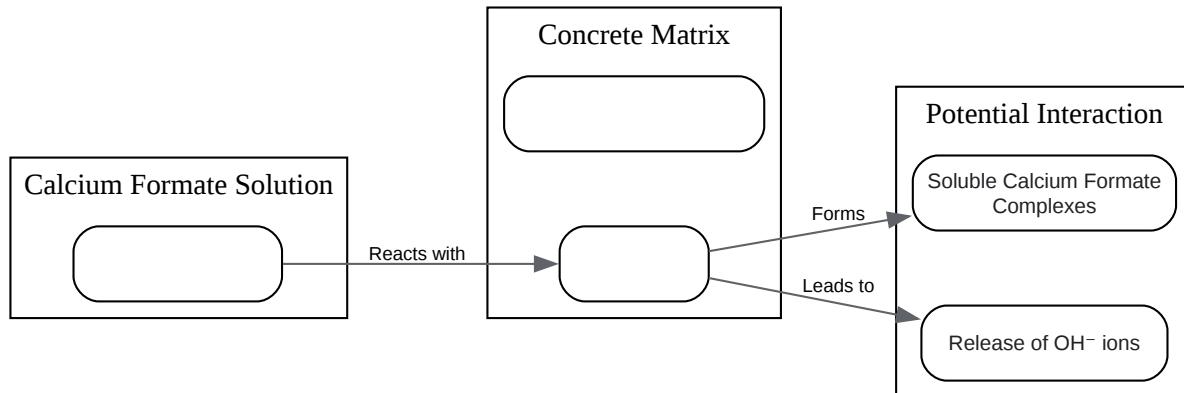
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Caption: Experimental workflow for evaluating de-icing agents.



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Caption: Mechanism of freezing point depression by calcium formate.



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